molecular formula C15H11FN2O3S2 B3467178 2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Cat. No.: B3467178
M. Wt: 350.4 g/mol
InChI Key: TYAFITMSVLWLSB-UHFFFAOYSA-N
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Description

2-Fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core, a chemotype of significant interest in medicinal chemistry and drug discovery . This compound is architecturally complex, incorporating a 2-fluorobenzamide moiety linked to a 6-methanesulfonyl-substituted benzothiazole ring. The methanesulfonyl group is a key functional handle known to influence a molecule's electronic properties and its ability to act as a hydrogen bond acceptor, which can be critical for interacting with biological targets . Benzothiazole derivatives analogous to this compound are frequently investigated as potent inhibitors of various enzymes . Research on similar structures has demonstrated promising biological activities, including inhibition of urease, a role in managing conditions like hepatic encephalopathy and infections caused by Helicobacter pylori . Furthermore, such compounds are often explored for their potential as alpha-glucosidase and alpha-amylase inhibitors, making them relevant in research for managing postprandial hyperglycemia . The specific substitution pattern on this molecule suggests it is a valuable candidate for hit-to-lead optimization campaigns. It is intended for use in non-clinical research applications, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c1-23(20,21)9-6-7-12-13(8-9)22-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAFITMSVLWLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, large-scale production may utilize continuous flow reactors and automated systems to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Neuropharmacological Applications

Benzothiazole derivatives have been extensively studied for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Alzheimer's disease (AD). The presence of the benzothiazole moiety in 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide suggests possible acetylcholinesterase (AChE) inhibitory action, which is crucial for enhancing cognitive function.

  • Case Study : Research indicates that derivatives similar to this compound have shown significant improvement in cognitive deficits in animal models of AD. For instance, a study demonstrated that certain benzothiazole-piperazine hybrids exhibited AChE inhibitory activity and reversed memory deficits induced by scopolamine in rats at doses of 10 mg/kg and 20 mg/kg .

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines.

  • Case Study : A study investigated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, revealing that these compounds could induce apoptosis through the activation of caspases . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of benzothiazole derivatives. The modifications on the benzothiazole ring and the introduction of fluorine atoms can significantly enhance biological activity.

Modification Effect on Activity
FluorinationIncreases lipophilicity and cellular uptake
Methanesulfonyl Group AdditionEnhances solubility and bioavailability
Benzamide MoietyContributes to receptor binding affinity

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves several molecular targets and pathways:

Biological Activity

The compound 2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22FN3O3S2
  • Molecular Weight : 447.6 g/mol
  • IUPAC Name : this compound

The compound features a fluorine atom on the benzothiazole ring and a methanesulfonyl group, which contribute to its biological activity.

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in lipid signaling pathways. For example, it has been used as a tool compound to study the inhibition of N-acylethanolamine acid amidase (NAAA), which plays a crucial role in lipid metabolism.

Lipid Signaling Pathways

The inhibition of NAAA can modulate lipid signaling pathways, potentially impacting various physiological processes such as inflammation and pain signaling. This is particularly relevant in the context of endocannabinoid signaling, where NAAA is involved in the degradation of bioactive lipids .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole structure have led to compounds that demonstrate significant antiproliferative activity against various cancer cell lines. In particular, compounds with similar structural features have shown IC50 values in the micromolar range against ovarian cancer cells .

Case Studies

  • Study on MAGL Inhibition : A related compound demonstrated potent inhibition of monoacylglycerol lipase (MAGL), with an IC50 value of 0.84 µM. This suggests that structural modifications can enhance selectivity and potency against specific targets within lipid metabolic pathways .
  • Antiproliferative Effects : In a series of experiments, benzothiazole derivatives exhibited varying degrees of cytotoxicity against ovarian cancer cell lines OVCAR-3 and COV318, with IC50 values ranging from 31.5 to 43.9 µM. The interaction between these compounds and MAGL was confirmed through Western blot analysis, indicating their potential as therapeutic agents in oncology .

Data Summary

Property Value
Molecular FormulaC21H22FN3O3S2
Molecular Weight447.6 g/mol
IUPAC NameThis compound
Mechanism of ActionInhibition of NAAA
Anticancer Activity IC50 (OVCAR-3)31.5 µM
Anticancer Activity IC50 (COV318)43.9 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-AMINO-4-FLUORO-5-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE (DrugBank ID: DB08210)

This experimental compound shares a benzamide backbone but differs in substituents:

  • Fluorine Position: Fluorine is at position 4 (vs.
  • Heterocyclic Moieties : A thiazole ring replaces the benzothiazole system, reducing aromatic surface area and π-stacking capacity.
  • Sulfur-Containing Groups : A methylimidazole-thioether group at position 5 (vs. methanesulfonyl at position 6) may confer distinct redox properties and hydrogen-bonding capabilities .

Implications :

  • The benzothiazole core in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to the smaller thiazole group in DB08210.
  • The methanesulfonyl group may improve solubility and metabolic stability relative to the thioether group in DB08210, which could be prone to oxidation .
Substituent-Driven Property Analysis
Feature Target Compound DB08210
Core Structure Benzothiazole (fused benzene-thiazole) Thiazole (single heterocycle)
Fluorine Position Position 2 (benzamide) Position 4 (benzamide)
Sulfur Functional Group Methanesulfonyl (-SO₂CH₃) at position 6 Methylimidazole-thioether (-S-1-methylimidazole) at position 5
Pharmacokinetic Profile Likely higher solubility due to -SO₂CH₃; potential for enhanced metabolic stability Thioether may reduce solubility and increase susceptibility to metabolic oxidation

Q & A

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes to quantify ligand-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
Reactant of Route 2
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2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

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